molecular formula C18H15N3O3 B258572 methyl 2-[[(5Z)-5-benzylidene-4-oxo-1H-imidazol-2-yl]amino]benzoate

methyl 2-[[(5Z)-5-benzylidene-4-oxo-1H-imidazol-2-yl]amino]benzoate

Cat. No. B258572
M. Wt: 321.3 g/mol
InChI Key: SVMGWKYWJSEUQP-PTNGSMBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[[(5Z)-5-benzylidene-4-oxo-1H-imidazol-2-yl]amino]benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of imidazole-based molecules, which have been extensively studied for their diverse biological activities.

Scientific Research Applications

Methyl 2-[[(5Z)-5-benzylidene-4-oxo-1H-imidazol-2-yl]amino]benzoate has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been reported to exhibit promising anticancer, antimicrobial, and antiviral activities. It has also been studied for its potential as a drug delivery system due to its ability to form stable complexes with various drugs. In material science, methyl 2-[[(5Z)-5-benzylidene-4-oxo-1H-imidazol-2-yl]amino]benzoate has been investigated for its potential as a building block for the synthesis of functional materials. In catalysis, this compound has been reported to exhibit efficient catalytic activity in various reactions such as the Suzuki-Miyaura cross-coupling reaction.

Mechanism of Action

The mechanism of action of methyl 2-[[(5Z)-5-benzylidene-4-oxo-1H-imidazol-2-yl]amino]benzoate is not well understood. However, it has been reported to exhibit its biological activities through various mechanisms such as DNA intercalation, inhibition of enzyme activity, and induction of apoptosis.
Biochemical and Physiological Effects
Methyl 2-[[(5Z)-5-benzylidene-4-oxo-1H-imidazol-2-yl]amino]benzoate has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. It has also been reported to exhibit antimicrobial activity against various bacterial and fungal strains. In addition, this compound has been shown to exhibit antiviral activity against the hepatitis B virus. However, further studies are needed to elucidate the exact mechanism of action and the potential side effects of this compound.

Advantages and Limitations for Lab Experiments

Methyl 2-[[(5Z)-5-benzylidene-4-oxo-1H-imidazol-2-yl]amino]benzoate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits high stability under various conditions. In addition, this compound has been reported to exhibit efficient catalytic activity in various reactions, making it a valuable tool in organic synthesis. However, the main limitation of this compound is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for research on methyl 2-[[(5Z)-5-benzylidene-4-oxo-1H-imidazol-2-yl]amino]benzoate. One potential direction is to further investigate its potential as a drug delivery system for various drugs. Another direction is to study its potential as a building block for the synthesis of functional materials. In addition, further studies are needed to elucidate the exact mechanism of action and the potential side effects of this compound. Finally, the development of new and efficient synthesis methods for this compound could pave the way for its widespread use in various fields.

Synthesis Methods

The synthesis of methyl 2-[[(5Z)-5-benzylidene-4-oxo-1H-imidazol-2-yl]amino]benzoate involves the condensation reaction of benzaldehyde and 2-aminobenzoic acid in the presence of a suitable catalyst. The resulting intermediate is then reacted with methyl chloroformate to obtain the final product. This method has been reported to yield high purity and good yields of the compound.

properties

Product Name

methyl 2-[[(5Z)-5-benzylidene-4-oxo-1H-imidazol-2-yl]amino]benzoate

Molecular Formula

C18H15N3O3

Molecular Weight

321.3 g/mol

IUPAC Name

methyl 2-[[(5Z)-5-benzylidene-4-oxo-1H-imidazol-2-yl]amino]benzoate

InChI

InChI=1S/C18H15N3O3/c1-24-17(23)13-9-5-6-10-14(13)19-18-20-15(16(22)21-18)11-12-7-3-2-4-8-12/h2-11H,1H3,(H2,19,20,21,22)/b15-11-

InChI Key

SVMGWKYWJSEUQP-PTNGSMBKSA-N

Isomeric SMILES

COC(=O)C1=CC=CC=C1NC2=NC(=O)/C(=C/C3=CC=CC=C3)/N2

SMILES

COC(=O)C1=CC=CC=C1NC2=NC(=O)C(=CC3=CC=CC=C3)N2

Canonical SMILES

COC(=O)C1=CC=CC=C1NC2=NC(=O)C(=CC3=CC=CC=C3)N2

Origin of Product

United States

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